5-Aminofluorescein

Description

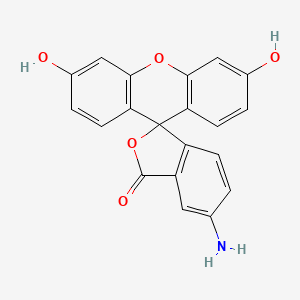

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAJOEGTZDUSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062979 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-34-9 | |

| Record name | 5-Aminofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminofluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8M286SWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Properties of 5-Aminofluorescein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a derivative of the highly fluorescent molecule, fluorescein. The addition of an amino group at the 5-position of the phthalic acid moiety introduces unique photophysical characteristics and provides a reactive site for covalent attachment to biomolecules. This makes 5-AF a valuable tool in various scientific disciplines, including cell biology, immunology, and drug discovery, primarily as a fluorescent label for visualizing and tracking molecules of interest. Understanding its spectroscopic properties is crucial for its effective application. This guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant workflows.

Core Spectroscopic Properties

The fluorescence of this compound is highly sensitive to its local environment, particularly solvent and pH. The dianionic form of the molecule, predominant in basic conditions, exhibits the strongest fluorescence.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic properties of this compound in various solvents.

| Property | Water (0.01 M NaOH) | Methanol | Dimethyl Sulfoxide (DMSO) | Acetone |

| Excitation Maximum (λex) | ~490 nm | Not specified | ~495 nm | Not specified |

| Emission Maximum (λem) | ~515 nm | Not specified | ~535 nm | Not specified |

| Quantum Yield (Φf) | 0.008[1] | 0.04[1] | 0.67[1] | 0.61[1] |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ (approx.)* | Not specified | Not specified | Not specified |

Influence of Solvent and pH

The solvent environment plays a critical role in the fluorescence quantum yield of this compound. In protic, hydrogen-bond-donating solvents like water and methanol, the quantum yield is significantly low[1]. Conversely, in aprotic, non-hydrogen bond-donating solvents such as DMSO and acetone, the quantum yield is substantially higher. This phenomenon is attributed to the quenching of the excited state by proton transfer in protic solvents.

The pH of the aqueous solution is another major determinant of 5-AF's fluorescence. The fluorescence intensity of fluorescein derivatives generally increases with pH, with the dianionic species being the most fluorescent form. In acidic conditions, the formation of monoanionic, neutral, and cationic species leads to a significant decrease in fluorescence.

Experimental Protocols

This section provides detailed methodologies for the determination of the key spectroscopic properties of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO or 0.1 M NaOH)

-

Analytical balance

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 490 nm for 5-AF in basic solution. Use the same solvent as a blank.

-

Plot a calibration curve: Plot the absorbance values against the corresponding molar concentrations.

-

Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Measurement of Absorption and Emission Spectra

Materials:

-

This compound solution of known concentration

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure for Absorption Spectrum:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Place a cuvette containing the solvent blank in the sample holder and record a baseline spectrum.

-

Replace the blank with a cuvette containing the this compound solution.

-

Scan a range of wavelengths (e.g., 350-600 nm) to obtain the absorption spectrum. The peak of this spectrum is the λmax.

Procedure for Emission Spectrum:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Place a cuvette containing the solvent blank in the sample holder and record a blank emission spectrum.

-

Replace the blank with the this compound solution.

-

Scan a range of emission wavelengths (e.g., 500-700 nm) to obtain the fluorescence emission spectrum. The peak of this spectrum is the λem.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is determined relative to a standard with a known quantum yield. Fluorescein in 0.1 M NaOH (Φf = 0.95) is a common standard for compounds emitting in the green region of the spectrum.

Materials:

-

This compound solution

-

Fluorescence standard solution (e.g., fluorescein in 0.1 M NaOH)

-

Solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for each plot.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the sample and reference plots, respectively, and ηs and ηr are the refractive indices of the sample and reference solutions (if different).

Application: Protein Labeling and Fluorescence Microscopy Workflow

This compound is commonly used to label proteins for visualization in fluorescence microscopy. The primary amine group of 5-AF can be reacted with various functional groups on proteins, often after conversion to a more reactive derivative like an isothiocyanate (FITC) or a succinimidyl ester.

References

5-Aminofluorescein: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core excitation and emission spectra of 5-Aminofluorescein (5-AF). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile fluorophore in their work. This guide delves into the quantitative spectral data, detailed experimental methodologies for its characterization, and the critical influence of the surrounding environment on its fluorescent properties.

Core Spectral Properties of this compound

This compound is a derivative of fluorescein that is widely used as a fluorescent label for various biological molecules. Its fluorescence is characterized by excitation in the blue-green region of the visible spectrum and emission in the green region. However, the precise spectral characteristics, particularly the quantum yield, are highly sensitive to the solvent environment.

The excitation maximum of 5-AF is consistently reported to be in the range of 490 to 495 nm.[1][2] Its emission maximum is typically observed between 515 and 535 nm.[1][2]

The fluorescence quantum yield of this compound is notably low in aqueous solutions. This phenomenon is attributed to the quenching effect of water. In contrast, the quantum yield is significantly enhanced in aprotic, non-hydrogen bond donor solvents such as dimethyl sulfoxide (DMSO) and acetone. This solvent-dependent fluorescence is a critical consideration for experimental design and data interpretation.

Quantitative Spectral Data

The following table summarizes the key quantitative spectral data for this compound in various solvents.

| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Water | ~490 | ~515 | 0.008 |

| Methanol | Not specified | Not specified | 0.04 |

| DMSO | Not specified | Not specified | 0.67 |

| Acetone | Not specified | Not specified | 0.61 |

Experimental Protocols

Accurate determination of the spectral properties of this compound requires precise experimental protocols. Below are detailed methodologies for measuring the fluorescence quantum yield.

Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (this compound) relative to a standard with a known quantum yield.

1. Materials and Instrumentation:

-

This compound

-

A stable, well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample.

-

Spectrophotometer for absorbance measurements

-

Spectrofluorometer for fluorescence measurements

-

High-purity solvents

-

Volumetric flasks and pipettes

2. Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the fluorescence standard of a known concentration.

-

Prepare a stock solution of this compound of a known concentration in the same solvent as the standard.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the intended excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. It is crucial to use the same excitation wavelength for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are the same, this term becomes 1).

-

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the excitation and emission spectra of a fluorescent compound like this compound.

Caption: Experimental workflow for determining the spectral properties of this compound.

References

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 5-Aminofluorescein

This technical guide provides a comprehensive overview of the photophysical properties of 5-Aminofluorescein (5-AF), a vital fluorescent marker. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative aspects of its quantum yield and fluorescence lifetime, the influence of environmental factors, and detailed experimental protocols for their measurement.

Quantitative Photophysical Data

The fluorescence properties of this compound are highly sensitive to its chemical environment, particularly the solvent and pH. This sensitivity is rooted in the molecule's structure, which includes a xanthene fluorophore, a carboxylic acid group, and an amino group.

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For 5-AF, this value varies dramatically depending on the solvent's ability to form hydrogen bonds.

In aqueous and other hydrogen-bond-donating solvents, the quantum yield of 5-AF is notably low.[1][2] However, in aprotic, non-hydrogen bond-donor solvents, the dianion form of 5-AF exhibits bright fluorescence with a high quantum yield.[1][2] This enhancement is attributed to the inhibition of non-radiative decay pathways that are prevalent in protic solvents. The fluorescence can be quenched in these aprotic solvents by the addition of small amounts of water, which hydrates the carboxylate group, or by conditions that lead to the protonation of this group.[1]

Table 1: Fluorescence Quantum Yield (Φf) of this compound in Various Solvents

| Solvent | Quantum Yield (Φf) | Conditions / Remarks | Source |

| Water | 0.8% (0.008) | - | |

| Water / 10 mM PBS | 1.6% (0.016) | - | |

| Methanol | 4% (0.04) | - | |

| Dimethylsulfoxide (DMSO) | 67% (0.67) | For the dianion form | |

| Acetone | 61% (0.61) | For the dianion form |

Fluorescence lifetime is the average time a fluorophore remains in the excited state before returning to the ground state by emitting a photon. This parameter is an intrinsic property of the molecule and is sensitive to factors like temperature, polarity, and the presence of quenchers. 5-AF often exhibits multi-exponential decay, indicating the presence of different fluorescent species or conformations in solution.

Table 2: Fluorescence Lifetime (τf) of this compound

| Solvent | Lifetime Component 1 (τ1) | Lifetime Component 2 (τ2) | Conditions / Remarks | Source |

| Water / 10 mM PBS | 0.22 ns | 2.39 ns | Multi-exponential decay |

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires precise experimental procedures. The following sections outline standard methodologies for these measurements.

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Detailed Protocol:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar wavelength range to this compound. Ensure the standard is of high purity.

-

Solution Preparation: Prepare a series of dilute solutions of both the 5-AF sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions. Note the absorbance value at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using a spectrofluorometer. It is critical to use the same excitation wavelength, slit widths, and instrument geometry for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the 5-AF sample and the standard.

-

Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).

-

-

Quantum Yield Calculation: Calculate the quantum yield of the 5-AF sample (Φ_X) using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the known quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity vs. absorbance.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

-

The time-domain method, specifically Time-Correlated Single Photon Counting (TCSPC), is a highly sensitive technique for measuring fluorescence lifetimes. It involves exciting the sample with a short pulse of light and measuring the arrival time of individual emitted photons.

Detailed Protocol:

-

Instrumentation Setup: Utilize a TCSPC system equipped with a high-repetition-rate pulsed light source (e.g., picosecond laser diode or LED) and a sensitive, high-speed single-photon detector (e.g., photomultiplier tube or avalanche photodiode).

-

Sample Excitation: The sample is excited with a short optical pulse. The time between pulses should be long enough to allow for the complete decay of the fluorescence (typically 5-10 times the expected lifetime).

-

Photon Detection: The detector registers the single photons emitted by the sample.

-

Time Measurement: For each detected photon, the time difference between the excitation pulse and the photon's arrival is precisely measured by the TCSPC electronics.

-

Histogram Construction: The system builds a histogram of the arrival times of many photons over millions of excitation cycles. This histogram represents the probability distribution of the fluorescence decay over time.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The quality of the fit is assessed using statistical parameters like chi-squared (χ²).

Visualized Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key processes.

Caption: Workflow for Quantum Yield Measurement (Comparative Method).

Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.

Caption: Tautomerism of 5-AF in DMSO and Quenching Pathway.

References

5-Aminofluorescein: A Technical Guide to Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of 5-Aminofluorescein (5-AF) in various solvents, detailed experimental protocols for solubility determination, and an overview of its application in biochemical contexts, including protein labeling and immunofluorescence.

Core Topic: Solubility of this compound

This compound is a derivative of the highly fluorescent molecule fluorescein, featuring a primary amine group that facilitates its use as a reactive fluorescent label. Its solubility is a critical parameter for its application in various experimental settings, influencing its storage, handling, and reactivity in labeling protocols.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, the data indicates a minimum solubility (≥), meaning that saturation was not reached at the specified concentration.

| Solvent | Solubility | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | ≥ 32 mg/mL[1][2] | ≥ 92.13 |

| Dimethylformamide (DMF) | 5 mg/mL[3][4] | 14.40 |

| Methanol | 10 mg/mL[5] | 28.79 |

| Water | Partially soluble | Not applicable |

| Acetone | Soluble | Not specified |

Note: The molecular weight of this compound is 347.32 g/mol .

Experimental Protocols

I. Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given solvent, adapted from standard laboratory procedures for sparingly soluble compounds.

Objective: To determine the saturation point of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., DMSO, Methanol)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed vial. The goal is to create a solution where solid particles of the dye are visible.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved this compound.

-

Carefully collect a precise volume of the supernatant without disturbing the pellet.

-

-

Quantification:

-

Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound (approximately 490 nm).

-

Calculate the concentration of the dissolved this compound using a pre-established calibration curve or the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of this compound in the specific solvent.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the original supernatant. The result can be expressed in mg/mL or mol/L.

-

II. General Protocol for Protein Labeling with this compound

This compound can be conjugated to proteins through the reaction of its primary amine with reactive groups on the protein, such as activated carboxyl groups. This protocol provides a general workflow for this process.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Activating agents for protein's carboxyl groups (e.g., EDC, NHS)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

-

-

Activation of Protein (if necessary):

-

If targeting carboxyl groups on the protein, add EDC and NHS to the protein solution to activate these groups for reaction with the amine of 5-AF.

-

-

Preparation of this compound Solution:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Slowly add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

-

Incubate the reaction mixture for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle stirring and protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~490 nm (for the fluorescein).

-

Visualizing Workflows and Applications

Protein Labeling Workflow

The following diagram illustrates the general steps involved in labeling a protein with this compound.

Caption: General workflow for protein labeling with this compound.

Application in Immunofluorescence

This compound-labeled antibodies are valuable reagents in immunofluorescence-based assays for the detection and localization of specific antigens in cells and tissues.

Caption: Logical diagram of indirect immunofluorescence using a 5-AF labeled secondary antibody.

References

5-Aminofluorescein: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a derivative of the highly fluorescent molecule fluorescein, functionalized with an amine group. This modification allows for its conjugation to various biomolecules, making it a valuable tool in biological research and drug development. Its pH-sensitive fluorescence and utility as a fluorescent marker for proteins and in various assay formats underscore its importance in the laboratory. This guide provides an in-depth overview of the molar extinction coefficient of this compound, a detailed protocol for its determination, and its applications in key experimental workflows.

Spectroscopic Properties of this compound

The spectroscopic properties of this compound, particularly its absorption and emission maxima, are crucial for its application as a fluorescent probe. These properties are highly dependent on the solvent and pH of the medium.

Table 1: Spectral Properties of this compound

| Property | Value | Conditions |

| Molar Extinction Coefficient (ε) | Not explicitly available in literature; determination required. | Borate Buffer (pH 8.5) |

| Absorption Maximum (λmax) | 496 nm | Borate Buffer (pH 8.5)[1] |

| Excitation Wavelength (λex) | ~490-495 nm | Varies with solvent and pH[2] |

| Emission Wavelength (λem) | ~515-535 nm | Varies with solvent and pH[2] |

Note: While a specific molar extinction coefficient for this compound in borate buffer at pH 8.5 is not readily found in the reviewed literature, the following experimental protocol provides a detailed method for its determination.

Experimental Protocol: Determination of the Molar Extinction Coefficient of this compound

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a constant for a specific substance under defined conditions (solvent, pH, temperature). The determination of ε is based on the Beer-Lambert law.

Principle: The Beer-Lambert Law

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Equation: A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M-1cm-1)

-

c is the concentration of the solute (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment

-

This compound (MW: 347.32 g/mol )

-

Borate buffer (pH 8.5)

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of this compound using an analytical balance.

-

Dissolve the weighed this compound in a known volume of borate buffer (pH 8.5) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions of the stock solution using the borate buffer to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM). Use volumetric flasks and micropipettes for accuracy.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (e.g., 350-600 nm).

-

Use a quartz cuvette filled with the borate buffer (pH 8.5) as a blank to zero the instrument.

-

Measure the absorbance of each of the prepared dilutions at the determined absorption maximum (λmax), which is approximately 496 nm.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert law.

-

Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope is equal to ε.

-

Applications in Research and Drug Development

This compound is a versatile tool in various research and drug development applications due to its fluorescent properties and the reactivity of its primary amine group.

Fluorescence Polarization Assays

Fluorescence polarization (FP) is a technique used to study molecular interactions in solution, such as protein-ligand binding. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. When the tracer binds to a larger molecule, its tumbling rate slows down, leading to an increase in the polarization of the emitted light.

High-Throughput Screening (HTS) Assays

This compound can be used as a fluorescent probe in high-throughput screening (HTS) to identify compounds that modulate the activity of a target molecule. For example, in an enzyme inhibition assay, the displacement of a 5-AF labeled substrate from the enzyme's active site by a test compound would lead to a change in the fluorescence signal.

Cellular Imaging

The ability of this compound to be conjugated to molecules that target specific cellular components makes it a useful probe for live-cell imaging. The general workflow involves introducing the 5-AF labeled probe to the cells, allowing for uptake and localization, and then visualizing the fluorescence using a microscope.

Conclusion

This compound remains a cornerstone fluorescent probe in various scientific disciplines. While a standardized molar extinction coefficient value is not prominently available, this guide provides a robust and straightforward protocol for its determination. The outlined applications in fluorescence polarization, high-throughput screening, and cellular imaging, complete with workflow diagrams, highlight the versatility and continued relevance of this compound in advancing research and drug discovery. The provided methodologies and workflows serve as a valuable resource for professionals seeking to effectively utilize this important fluorescent molecule.

References

5-Aminofluorescein (CAS 3326-34-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a highly versatile fluorescent dye belonging to the xanthene class. Characterized by its bright green fluorescence, 5-AF serves as a valuable tool in a myriad of applications across life sciences and drug development. Its primary amine group allows for straightforward conjugation to various biomolecules, making it an excellent fluorescent label for proteins, antibodies, and nucleic acids. Furthermore, its pH-sensitive fluorescence properties enable its use as an intracellular pH indicator. This technical guide provides an in-depth overview of the physicochemical properties, common applications, and detailed experimental protocols involving this compound.

Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. Key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3326-34-9 | [1][2] |

| Molecular Formula | C₂₀H₁₃NO₅ | [2] |

| Molecular Weight | 347.32 g/mol | [2] |

| Appearance | Orange to red-brown powder | |

| Melting Point | 285 °C (decomposes) | |

| Solubility | Soluble in DMSO (≥ 32 mg/mL), DMF (5 mg/mL), methanol (10 mg/mL), and partially soluble in water. | |

| pKa | ~6.5 |

Table 2: Spectral Properties of this compound

| Parameter | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~490-495 nm | pH > 8 | |

| Emission Maximum (λem) | ~515-525 nm | pH > 8 | |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | at ~492 nm | |

| Quantum Yield (Φ) | 0.61 - 0.92 | in Acetone/Ethanol, pH > 8 |

Note: The molar extinction coefficient is for the closely related compound Fluorescein isothiocyanate (FITC) and serves as a reliable estimate for this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various scientific disciplines.

-

Fluorescent Labeling: The primary amine group of 5-AF can be readily coupled to proteins, antibodies, and other biomolecules through various conjugation chemistries. These fluorescently labeled molecules are instrumental in techniques such as immunofluorescence, flow cytometry, and fluorescence microscopy.

-

Intracellular pH Sensing: The fluorescence intensity of this compound is sensitive to the surrounding pH, with a pKa around 6.5. This property allows for the ratiometric measurement of intracellular pH, providing insights into cellular physiology and metabolic states.

-

Neuronal Tracing: When conjugated to carrier molecules like dextran, this compound can be used as a tracer to map neuronal pathways. These conjugates can be transported anterogradely or retrogradely within neurons, allowing for the visualization of neuronal projections.

-

Studying Endocytosis and Phagocytosis: Fluorescently labeled ligands or particles using 5-AF can be employed to study cellular uptake mechanisms such as receptor-mediated endocytosis and phagocytosis. The internalization and trafficking of these fluorescent probes can be monitored using live-cell imaging techniques.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein, such as an antibody, via its primary amine groups.

Materials:

-

This compound (CAS 3326-34-9)

-

Protein to be labeled (e.g., IgG antibody) at 1-5 mg/mL in amine-free buffer (e.g., PBS)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare 5-AF Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL immediately before use.

-

Prepare Protein Solution: Adjust the protein concentration to 1-5 mg/mL in 1 M sodium bicarbonate buffer, pH 9.0.

-

Conjugation Reaction: While gently vortexing the protein solution, slowly add the dissolved 5-AF. A typical starting molar excess of dye to protein is 10-20 fold.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4. The first colored band to elute is the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for 5-AF). The DOL can be calculated using the Beer-Lambert law and the respective molar extinction coefficients.

-

Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Diagram: Protein Labeling Workflow

Caption: Workflow for fluorescently labeling proteins with this compound.

Intracellular pH Measurement

This protocol outlines the use of this compound for the ratiometric measurement of intracellular pH (pHi).

Materials:

-

This compound

-

Anhydrous DMSO

-

Cells grown on coverslips or in a microplate

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Calibration buffers of known pH (e.g., pH 5.5, 6.5, 7.5)

-

Ionophores (e.g., nigericin and valinomycin)

-

Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

-

Prepare 5-AF Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO.

-

Cell Loading: Wash cells once with physiological buffer. Add the 5-AF stock solution to the physiological buffer to a final concentration of 1-10 µM. Incubate the cells with this loading buffer for 30-60 minutes at 37°C.

-

Washing: Remove the loading buffer and wash the cells twice with physiological buffer to remove extracellular dye.

-

Fluorescence Measurement: Excite the cells at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm). Measure the emission intensity at ~535 nm for both excitation wavelengths.

-

Calculate Ratio: Calculate the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength to the intensity at the pH-insensitive excitation wavelength.

-

Calibration: To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. Incubate the loaded cells in calibration buffers of known pH containing ionophores (e.g., 10 µM nigericin and 10 µM valinomycin) to equilibrate the intracellular and extracellular pH. Measure the fluorescence ratio at each pH and plot it against the known pH values to create a calibration curve.

-

Data Analysis: Use the calibration curve to determine the pHi of the experimental cells from their measured fluorescence ratios.

Diagram: Intracellular pH Measurement Workflow

Caption: Workflow for measuring intracellular pH using this compound.

Signaling Pathway Visualization

This compound and its conjugates are valuable tools for visualizing and studying various cellular signaling pathways. One prominent example is the investigation of receptor-mediated endocytosis.

Receptor-Mediated Endocytosis Pathway

Fluorescently labeled ligands, such as 5-AF conjugated to a specific protein, can be used to track the internalization and subsequent trafficking of receptor-ligand complexes. This allows for the dissection of the endocytic pathway, from clathrin-coated pit formation to endosomal sorting and eventual degradation in lysosomes or recycling back to the cell surface.

Diagram: Generalized Receptor-Mediated Endocytosis Pathway

Caption: Generalized signaling pathway of receptor-mediated endocytosis.

Conclusion

This compound (CAS 3326-34-9) remains a cornerstone fluorescent probe in modern biological research and drug discovery. Its favorable spectral properties, coupled with its reactive amine handle, provide a versatile platform for a wide range of applications, from labeling and tracking biomolecules to sensing the intracellular environment. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the capabilities of this powerful fluorescent tool in their scientific endeavors.

References

Tautomerism of 5-Aminofluorescein: A Technical Guide on Solvent-Dependent Equilibria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric behavior of 5-aminofluorescein in various solvent environments. Understanding the solvent-dependent equilibrium between its different structural isomers is critical for applications in biological imaging, diagnostics, and drug delivery, as the predominant tautomeric form dictates the molecule's photophysical properties, such as absorption and fluorescence.

Introduction to Tautomerism in this compound

This compound, a derivative of fluorescein, exhibits a complex tautomeric equilibrium involving several forms: a colorless lactone, a colored quinonoid, and a zwitterionic form for the neutral molecule.[1][2] Furthermore, its monoanion can exist as both a lactone and a "phenolate" tautomer where the xanthene moiety is ionized while the carboxylic group remains protonated.[3][4] The equilibrium between these forms is highly sensitive to the solvent's properties, particularly its ability to form hydrogen bonds.

Tautomeric Equilibria in Different Solvents

The distribution of this compound tautomers is significantly influenced by the solvent. In non-hydrogen bond donor (aprotic) solvents like dimethyl sulfoxide (DMSO) and acetonitrile, the equilibrium for the monoanion heavily favors the colorless lactone form.[3] Conversely, in protic solvents such as water and alcohols, the fluorescent properties of the dianion are notably quenched. The addition of water to a non-aqueous solvent can also shift the equilibrium. For instance, in a 50 mass % aqueous ethanol solution, the equilibrium of the neutral molecule shifts towards the lactone form, an effect that is more pronounced for this compound than for its 4'-isomer.

Quantitative Analysis of Tautomeric Distribution

The following table summarizes the quantitative data available on the tautomeric distribution of this compound species in different solvents.

| Solvent | Species | Tautomeric Form | Percentage/Ratio | Citation |

| DMSO | Monoanion (HR⁻) | Lactone | ~98.8% | |

| Phenolate | ~1.2% | |||

| DMSO | Neutral (H₂R) | Lactone | Predominant | |

| Quinonoid | Minor admixture | |||

| DMSO | - | Kₐ₁/Kₐ₂ | ~800 |

Experimental Protocols for Studying Tautomerism

The investigation of this compound's tautomerism involves a combination of spectroscopic and spectrometric techniques.

Spectrophotometric Titration

Spectrophotometric titration is a key method to determine the pKₐ values and observe the spectral shifts corresponding to different ionic and tautomeric species.

-

Procedure: A solution of this compound in the solvent of interest (e.g., DMSO) is prepared. The absorption spectra are recorded upon the stepwise addition of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce deprotonation. Similarly, the effect of hydration can be studied by titrating a solution of the dye in a non-aqueous solvent with water.

-

Data Analysis: The changes in the absorption spectra at different titrant concentrations are analyzed to calculate the equilibrium constants for the dissociation and tautomerization processes.

Spectroscopic and Spectrometric Analysis

Visible, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with fluorescence spectroscopy, are employed to identify and quantify the different tautomers.

-

Visible and IR Spectroscopy: The colorless lactone form can be distinguished from the colored quinonoid and phenolate forms by its lack of absorption in the visible region. IR spectroscopy can provide information about the protonation state of the carboxylic group.

-

¹H NMR Spectroscopy: This technique can be used to elucidate the molecular structure of the predominant species in solution.

-

Fluorescence Spectroscopy: Fluorescence lifetimes and quantum yields are measured to understand the emission properties of the different tautomeric and ionic forms. Non-hydrogen bond donor solvents have been shown to lead to bright fluorescence of the dianion, which is quenched by the addition of water.

Visualization of Tautomeric Equilibria

The following diagrams illustrate the key tautomeric and protolytic equilibria of this compound.

Caption: Tautomeric and protolytic equilibria of this compound.

Experimental Workflow for Tautomerism Study

Caption: Generalized experimental workflow for studying tautomerism.

References

5-Aminofluorescein: A Technical Guide to a Versatile Fluorescent Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a derivative of the highly versatile and widely used xanthene dye, fluorescein. The introduction of a reactive primary amine group at the 5-position of the phthalic acid moiety makes 5-AF a valuable building block for the synthesis of a wide array of fluorescent probes and conjugates.[1] Its utility stems from the bright green fluorescence characteristic of the fluorescein core, coupled with the ability to be covalently attached to various biomolecules and surfaces. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, and applications, with a focus on its role in the development of fluorescent dyes for research and drug development.

Physicochemical and Photophysical Properties

This compound is a dark red solid at room temperature.[2] It is partially soluble in water and more soluble in organic solvents such as methanol and acetone.[2] The photophysical properties of 5-AF are highly dependent on its environment, particularly the solvent and pH. Like its parent molecule, fluorescein, 5-AF exhibits pH-sensitive fluorescence, which can be a critical consideration in its application.[3]

The fluorescence quantum yield of this compound is notably influenced by the solvent environment. In aqueous solutions, the dianion form of aminofluoresceins is practically non-fluorescent, and the quantum yields in alcohols are low.[2] However, in aprotic, non-hydrogen bond donor solvents like dimethyl sulfoxide (DMSO) and acetone, the quantum yield is significantly higher. This phenomenon is attributed to the quenching effect of water, which can hydrate the carboxylate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₃NO₅ | |

| Molecular Weight | 347.32 g/mol | |

| Appearance | Dark Red Solid | |

| Melting Point | 223 °C (decomposes) | |

| Solubility | Partially soluble in water; Soluble in methanol (10 mg/mL) and acetone. |

Table 2: Photophysical Properties of this compound

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~490 nm | ||

| Emission Maximum (λem) | ~515-520 nm | ||

| Quantum Yield (Φ) | 0.8% | Water | |

| Quantum Yield (Φ) | 4% | Methanol | |

| Quantum Yield (Φ) | 67% | DMSO | |

| Quantum Yield (Φ) | 61% | Acetone | |

| Fluorescence Lifetime (τ) | ~4.08 ns | Alkaline aqueous solution |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-nitrophthalic acid with resorcinol, followed by the reduction of the resulting nitrofluorescein isomers. The initial condensation reaction produces a mixture of 5-nitrofluorescein and 6-nitrofluorescein. These isomers can be separated by techniques such as fractional crystallization of their diacetyl derivatives. Subsequent reduction of the nitro group to an amine, often using reagents like sodium sulfide or hydrazine hydrate, yields this compound.

This compound as a Building Block for Fluorescent Dyes

The primary utility of this compound lies in its reactive amino group, which serves as a handle for conjugation to a wide variety of molecules. This allows for the creation of custom fluorescent probes for specific applications.

Bioconjugation

The amino group of 5-AF can be readily reacted with various functional groups to form stable covalent bonds. Common bioconjugation reactions involving this compound include:

-

Amide Bond Formation: The amine can react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or acyl chlorides to form stable amide bonds. This is a widely used strategy for labeling proteins, peptides, and other amine-containing biomolecules.

-

Isothiocyanate Chemistry: this compound is a precursor for the synthesis of fluorescein isothiocyanate (FITC), a widely used amine-reactive labeling reagent. The amino group is converted to an isothiocyanate group (-N=C=S), which readily reacts with primary amines on biomolecules to form a stable thiourea linkage.

-

Schiff Base Formation: The amine can react with aldehydes and ketones to form a Schiff base, which can be further stabilized by reduction to a secondary amine.

References

Methodological & Application

Application Notes: 5-Aminofluorescein Protein Labeling

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various applications. Among the most widely used fluorophores is fluorescein, a bright green fluorescent dye. This document provides a detailed protocol for labeling proteins using an amine-reactive derivative of fluorescein, specifically Fluorescein Isothiocyanate (FITC), which serves as a representative method for attaching fluorescein dyes to proteins. FITC is widely used to label proteins, antibodies, and peptides for applications such as immunofluorescence microscopy, flow cytometry, and immunoassays[1][].

The fundamental principle involves the reaction of an amine-reactive fluorescent dye with primary amino groups on the protein. The isothiocyanate group (-N=C=S) of FITC covalently reacts with the primary amines found at the N-terminus of the polypeptide chain and on the side chain of lysine residues, forming a stable thiourea bond[1][][3]. This process results in a fluorescently tagged protein that retains its biological activity, allowing it to be used as a specific probe in a multitude of biological assays.

Experimental Protocols

This section details the step-by-step methodology for labeling proteins with FITC. The protocol is optimized for labeling approximately 1 mg of a target protein, such as an IgG antibody, but can be scaled accordingly.

1. Materials and Reagents

-

Protein: 0.5-1.0 mL of the protein to be labeled at a concentration of 2-10 mg/mL.

-

Fluorescein Isothiocyanate (FITC): Isomer I is generally preferred.

-

Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0. Amine-free buffers like PBS (pH 7.4) can also be used, but a slightly basic pH enhances the reaction efficiency. Note: Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the labeling reaction.

-

Dye Solvent: High-quality, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4-8.5.

-

Purification System: Gel filtration column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff (MWCO).

-

Storage Buffer: Phosphate-buffered saline (PBS) or another buffer suitable for the specific protein.

-

General Lab Equipment: Microcentrifuge tubes, pipettes, rotary shaker/mixer, spectrophotometer.

2. Protein Preparation

Optimal labeling requires a pure protein solution free of amine-containing contaminants.

-

If your protein solution contains interfering substances like Tris, glycine, or ammonium salts, the buffer must be exchanged.

-

Perform buffer exchange by dialyzing the protein solution against the Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) overnight at 4°C. Alternatively, use a desalting column for rapid buffer exchange.

-

Adjust the protein concentration to 2-10 mg/mL in the Labeling Buffer. The reaction is more efficient at higher protein concentrations.

3. FITC Dye Solution Preparation

The reactive FITC dye is sensitive to moisture and should be prepared immediately before use.

-

Allow the vial of FITC powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the FITC in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL. Ensure complete dissolution by vortexing or pipetting.

4. Labeling Reaction

The molar ratio of dye to protein is a critical parameter that often requires optimization. A molar excess of 10:1 to 20:1 (dye:protein) is a common starting point for antibodies.

-

Add the calculated amount of the freshly prepared FITC solution to the protein solution while gently stirring or vortexing.

-

Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.

-

Incubate the reaction at room temperature for 1-2 hours with continuous gentle stirring or rotation. Alternatively, the reaction can be carried out overnight at 4°C.

5. Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching buffer can be added.

-

Add the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

6. Purification of the Labeled Protein

Purification is essential to remove unreacted, free FITC, which can cause high background fluorescence.

-

Prepare a gel filtration or desalting column according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).

-

Carefully apply the reaction mixture to the top of the column.

-

Allow the mixture to enter the column bed and begin elution with the storage buffer.

-

Two colored bands should become visible: the first, faster-moving band is the fluorescently labeled protein, while the second, slower-moving band is the free, unreacted dye.

-

Collect the fractions corresponding to the first band. The labeled protein can often be identified by its yellow color.

7. Storage of the Conjugate

-

Pool the purified fractions containing the labeled protein.

-

For short-term storage, keep the solution at 4°C, protected from light. The addition of a preservative like 0.1% sodium azide can prevent microbial growth.

-

For long-term storage, add a cryoprotectant like glycerol or aliquot the conjugate and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Summary of Key Parameters for FITC Protein Labeling

| Parameter | Recommended Value/Range | Notes | Citations |

| Reaction pH | 8.5 - 9.0 | A basic pH is crucial for deprotonating primary amines, making them available for reaction. | |

| Labeling Buffer | 0.1 M Sodium Bicarbonate / Borate | Must be free of primary amines (e.g., Tris, Glycine). | |

| Dye Solvent | Anhydrous DMSO or DMF | The reactive dye is moisture-sensitive and should be dissolved immediately before use. | |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | This ratio should be optimized for each specific protein to achieve the desired degree of labeling. | |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis of the dye. | |

| Incubation Time | 1 - 2 hours (Room Temp) or 12 hours (4°C) | Reaction should be performed in the dark to prevent photobleaching of the fluorophore. | |

| Purification Method | Gel Filtration / Desalting Column | Essential for removing unconjugated dye to reduce background signal. |

Data Analysis: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein, ~494 nm (A₄₉₄).

-

Calculate Protein Concentration: Correct the A₂₈₀ reading for the fluorophore's contribution at that wavelength.

-

Correction Factor (CF) for FITC at 280 nm is ~0.35.

-

Corrected A₂₈₀ = A₂₈₀ - (A₄₉₄ × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

-

(where ε_protein is the molar extinction coefficient of the protein at 280 nm)

-

-

-

Calculate Fluorophore Concentration:

-

Fluorophore Concentration (M) = A₄₉₄ / ε_dye

-

(where ε_dye for FITC at ~494 nm is ~70,000 M⁻¹cm⁻¹)

-

-

-

Calculate DOL:

-

DOL = Fluorophore Concentration (M) / Protein Concentration (M)

-

For antibodies, a typical DOL ranges from 2 to 10.

Visualizations

Caption: Workflow for fluorescent labeling of proteins with FITC.

References

Application Notes and Protocols for Conjugating 5-Aminofluorescein to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of antibodies is a cornerstone technique in a myriad of research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA).[1] 5-Aminofluorescein is a derivative of the widely used fluorophore, fluorescein, that possesses a primary amine group. This functional group allows for covalent attachment to antibodies. However, unlike fluorescein isothiocyanate (FITC) or N-hydroxysuccinimide (NHS) esters of fluorescein, this compound lacks a spontaneously reactive group for direct conjugation to antibodies.[2] Therefore, its conjugation requires activation of either the dye itself or the antibody's carboxyl groups, or the use of a bifunctional crosslinker.

This document provides detailed protocols for two common methods for conjugating this compound to antibodies: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated reaction, and the glutaraldehyde crosslinking method. These protocols are intended as a starting point and may require optimization for specific antibodies and applications.

Chemical Principles of Conjugation

Antibodies, primarily of the IgG isotype, possess multiple lysine residues with primary amine groups and aspartic/glutamic acid residues with carboxyl groups that can be targeted for conjugation.[3][4] The choice of conjugation chemistry is critical to ensure efficient labeling while preserving the antigen-binding affinity of the antibody.[5]

1. EDC/NHS Chemistry: This method activates the carboxyl groups (-COOH) on the antibody using EDC in the presence of NHS or its water-soluble analog, Sulfo-NHS. The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is prone to hydrolysis. NHS is added to form a more stable amine-reactive NHS ester. This activated antibody can then react with the primary amine group of this compound to form a stable amide bond.

2. Glutaraldehyde Chemistry: Glutaraldehyde is a homobifunctional crosslinker containing two aldehyde groups. It can react with primary amine groups on both the this compound and the lysine residues of the antibody, forming a Schiff base. This linkage can be stabilized by reduction with sodium borohydride or sodium cyanoborohydride. This method is generally less specific than EDC/NHS chemistry and may lead to antibody crosslinking.

Quantitative Data Summary

The efficiency of antibody conjugation is influenced by several factors, including the molar ratio of dye to antibody, protein concentration, pH, and reaction time. The degree of labeling (DOL), or the average number of fluorophore molecules per antibody, is a critical parameter that often needs to be optimized. Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.

The following table summarizes typical quantitative parameters for amine-reactive dye conjugation to antibodies. Note that specific data for this compound is limited in the literature; therefore, these values are based on commonly used amine-reactive dyes like FITC and should be used as a starting point for optimization.

| Parameter | Recommended Range | Reference |

| Antibody Concentration | 1 - 10 mg/mL | |

| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | |

| Reaction pH (Amine-reactive) | 8.0 - 9.0 | |

| Reaction Time | 1 - 2 hours at Room Temperature | |

| Optimal Degree of Labeling (DOL) | 2 - 8 |

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to Antibodies

This protocol describes the activation of antibody carboxyl groups followed by reaction with this compound.

Materials:

-

Antibody (purified, in a buffer free of amines and carboxyls, e.g., MES buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against Activation Buffer overnight at 4°C to remove any interfering substances.

-

Adjust the antibody concentration to 2-5 mg/mL in Activation Buffer.

-

-

Activation of Antibody:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water.

-

Add a 50-100 fold molar excess of EDC and NHS/Sulfo-NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle stirring.

-

-

Preparation of this compound:

-

Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Immediately after antibody activation, raise the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

-

Add a 10-20 fold molar excess of the this compound solution to the activated antibody.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the antibody-dye conjugate from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the labeled antibody (typically the first colored peak to elute).

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the conjugate at 280 nm (for protein) and 490 nm (for fluorescein).

-

Calculate the antibody concentration and the Degree of Labeling (DOL) using the following formulas:

-

Antibody Concentration (mg/mL) = [A280 - (A490 x CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for fluorescein).

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

Dye Concentration (M) = A490 / ε_dye

-

Where ε_dye is the molar extinction coefficient of fluorescein at 490 nm (typically ~73,000 M⁻¹cm⁻¹).

-

-

DOL = (Molar concentration of dye) / (Molar concentration of antibody)

-

-

Protocol 2: Glutaraldehyde-Mediated Conjugation of this compound to Antibodies

This protocol utilizes glutaraldehyde to link the amine groups of this compound and the antibody.

Materials:

-

Antibody (purified, in a buffer free of amines, e.g., PBS)

-

This compound

-

Glutaraldehyde (e.g., 25% aqueous solution)

-

Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0)

-

Reducing Agent (e.g., Sodium Borohydride or Sodium Cyanoborohydride)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody and Dye Preparation:

-

Dialyze the antibody against the Reaction Buffer.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

Dissolve this compound in the Reaction Buffer to a desired concentration.

-

-

Conjugation Reaction:

-

Add a 20-50 fold molar excess of this compound to the antibody solution.

-

Slowly add glutaraldehyde to a final concentration of 0.05-0.1% while gently stirring.

-

Incubate for 1-2 hours at room temperature.

-

-

Reduction of Schiff Base (Optional but Recommended):

-

To stabilize the linkage, add a freshly prepared solution of sodium borohydride or sodium cyanoborohydride to a final concentration of 5-10 mg/mL.

-

Incubate for 30-60 minutes at room temperature.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to stop the reaction.

-

Incubate for 30 minutes.

-

-

Purification and Characterization:

-

Purify and characterize the conjugate as described in Protocol 1 (steps 6 and 7).

-

Visualizations

Caption: Experimental workflow for conjugating this compound to antibodies.

Caption: EDC/NHS mediated conjugation of this compound to an antibody.

Caption: Glutaraldehyde mediated conjugation of this compound to an antibody.

References

- 1. Direct Immunofluorescent Labeling of Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling. | Semantic Scholar [semanticscholar.org]

- 3. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. bio-rad.com [bio-rad.com]

Application Notes and Protocols for Labeling Primary Amines on Biomolecules with 5-Aminofluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminofluorescein (5-AF) is a versatile fluorescent probe used for the covalent labeling of biomolecules. Its bright green fluorescence, with an excitation maximum around 490 nm and an emission maximum near 515 nm, makes it a valuable tool for a wide range of applications in research, diagnostics, and drug development.[1] The primary amine group on the fluorescein core allows for its conjugation to various functional groups on biomolecules, most notably primary amines on proteins and peptides. This document provides detailed protocols for two common methods of labeling primary amines with this compound: carbodiimide-mediated coupling to carboxyl groups and reductive amination to aldehyde or ketone groups.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 347.3 g/mol | [1] |

| Excitation Maximum (λex) | ~490 nm | [1] |

| Emission Maximum (λem) | ~515 nm | [1] |

| Extinction Coefficient (ε) at λmax | ~80,000 cm⁻¹M⁻¹ | [2] |

| Correction Factor (CF₂₈₀) | ~0.178 | |

| Solubility | Soluble in DMSO and DMF |

Labeling Chemistries

This compound can be conjugated to primary amines on biomolecules through two primary strategies, each targeting different functional groups.

Carbodiimide-Mediated Coupling (EDC/NHS Chemistry)

This is the most common method for labeling proteins with 5-AF. It involves the activation of carboxyl groups (-COOH) on the biomolecule using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The activated carboxyl group then reacts with the primary amine of this compound to form a stable amide bond. This method is particularly useful for labeling proteins through their aspartic acid and glutamic acid residues.

Reductive Amination

This method is employed when the target biomolecule contains or can be modified to contain aldehyde or ketone groups. The primary amine of this compound reacts with the carbonyl group to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). This approach is often used for labeling glycoproteins after periodate oxidation of their sugar moieties to generate aldehydes.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound using EDC/NHS Chemistry

This protocol describes a general procedure for labeling a protein with 5-AF. Optimal conditions, such as the molar ratios of reactants, may need to be determined empirically for each specific biomolecule.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

-

This compound (5-AF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-